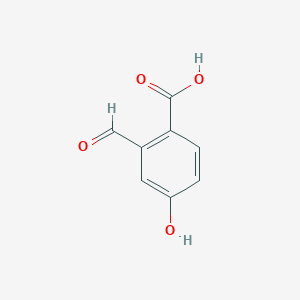
2-Formyl-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H6O4. It is a derivative of benzoic acid, characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Formyl-4-hydroxybenzoic acid can be synthesized through several methods. One common approach is the Duff reaction, which involves the formylation of phenols using hexamethylenetetramine (HMTA) and an acid catalyst. The reaction typically proceeds under mild conditions and yields the desired aldehyde . Another method involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental considerations. The Duff reaction is favored for its simplicity and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: this compound is converted to 2-carboxy-4-hydroxybenzoic acid.
Reduction: The formyl group is reduced to a hydroxymethyl group, forming 2-hydroxymethyl-4-hydroxybenzoic acid.
Scientific Research Applications
2-Formyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The formyl group can form Schiff bases with amines, which are important intermediates in many biochemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
2-Formyl-4-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid (2-hydroxybenzoic acid): Known for its use in acne treatment and as a precursor to aspirin.
p-Hydroxybenzoic acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic acid (3,4-dihydroxybenzoic acid): Exhibits antioxidant properties and is found in various plants.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications .
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
2-formyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H6O4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H,(H,11,12) |
InChI Key |
KXFHWYLIELQVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B12986101.png)
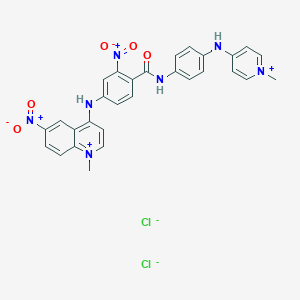
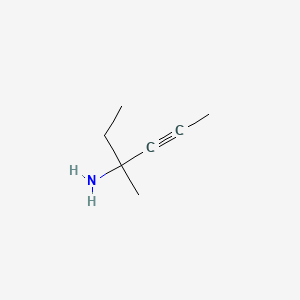
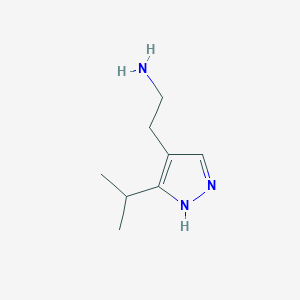


![2-Iodospiro[3.3]heptane](/img/structure/B12986130.png)
![2-Methyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B12986138.png)
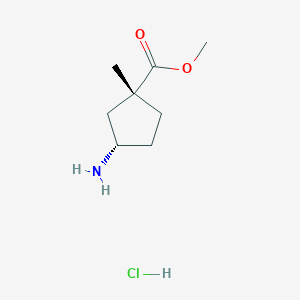
![8,8-Difluoro-5-azaspiro[2.5]octane](/img/structure/B12986148.png)
![6-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B12986153.png)


![N-(4'-Bromo-[1,1'-biphenyl]-4-yl)-3-chlorobenzamide](/img/structure/B12986165.png)
